molecular formula C18H22N2O2 B5620690 3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol

3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B5620690
M. Wt: 298.4 g/mol
InChI Key: VKGIWNFDOJDGJA-UHFFFAOYSA-N
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Description

3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol is a compound that features a piperazine ring substituted with a 2-methoxyphenyl group and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol typically involves a multi-step process. One common method includes the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a phenol derivative under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride, particularly targeting the piperazine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol involves its interaction with molecular targets such as adrenergic receptors. It acts as an antagonist at these receptors, blocking the action of endogenous neurotransmitters like norepinephrine and epinephrine . This interaction can modulate various physiological responses, making it a candidate for treating conditions like hypertension and anxiety.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant with a similar piperazine structure.

    Naftopidil: Used to treat benign prostatic hyperplasia, also featuring a piperazine ring.

    Urapidil: An antihypertensive agent with structural similarities.

Uniqueness

3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxyphenyl group and phenol moiety contribute to its unique binding affinity and selectivity for adrenergic receptors, distinguishing it from other piperazine derivatives .

Properties

IUPAC Name

3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-22-18-8-3-2-7-17(18)20-11-9-19(10-12-20)14-15-5-4-6-16(21)13-15/h2-8,13,21H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGIWNFDOJDGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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